7-Chloro-8-fluoro-2-phenylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-fluoro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMXJVMCJTOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727497 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867164-92-9 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 8 Fluoro 2 Phenylquinoline and Analogs
Established Reaction Pathways for the Substituted Quinoline (B57606) Core
The foundational strategies for assembling the quinoline skeleton, a privileged scaffold in medicinal chemistry, have been established for over a century. These methods rely on the cyclocondensation of aniline-derived precursors.
Classical Cyclocondensation Approaches (e.g., Pfitzinger Reaction, Friedländer Synthesis)
The Friedländer synthesis and the Pfitzinger reaction represent two of the most robust and historically significant methods for constructing quinoline rings.
The Friedländer Synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org For the specific synthesis of 7-chloro-8-fluoro-2-phenylquinoline, the reaction would theoretically proceed between 2-amino-4-chloro-3-fluorobenzaldehyde and acetophenone (B1666503). The latter provides the carbon atoms at the 2- and 3-positions of the quinoline ring, along with the C-2 phenyl substituent. While the required substituted 2-aminoaryl aldehyde is highly specific, related precursors such as 4-chloro-3-fluorobenzaldehyde (B1349764) are documented intermediates. chemicalbook.comchemicalbook.com
The Pfitzinger Reaction offers an alternative pathway, starting with the condensation of an isatin (B1672199) derivative with a carbonyl compound under basic conditions. researchgate.net To obtain the target molecule via this route, 4-chloro-5-fluoro-isatin would be reacted with acetophenone. This reaction typically yields a 2-phenylquinoline-4-carboxylic acid intermediate, which must subsequently be decarboxylated, often through heating, to yield the final product. nih.gov The viability of this approach for this specific substitution pattern is supported by the successful synthesis of the analogous compound, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, via a Pfitzinger-type reaction.
| Classical Synthesis | Required Precursors | Key Features |
| Friedländer Synthesis | 2-amino-4-chloro-3-fluorobenzaldehyde + Acetophenone | Direct formation of the quinoline ring. wikipedia.org |
| Pfitzinger Reaction | 4-chloro-5-fluoro-isatin + Acetophenone | Forms a quinoline-4-carboxylic acid intermediate requiring decarboxylation. researchgate.netnih.gov |
Strategies for Regioselective Halogenation of Quinoline Intermediates
Achieving the precise 7-chloro-8-fluoro substitution pattern through direct halogenation of a pre-formed 2-phenylquinoline (B181262) core is exceptionally challenging due to the difficulty in controlling the position of electrophilic aromatic substitution on the complex heterocyclic system. Therefore, the substituents are more commonly introduced on the aniline (B41778) precursor before the cyclization reaction.
However, a plausible strategy for late-stage fluorination involves a modified Sandmeyer reaction. This approach has been demonstrated in the synthesis of the related 7-chloro-8-fluoroisoquinoline. prepchem.com In a similar vein, an 8-amino-7-chloro-2-phenylquinoline intermediate could be synthesized and then converted to a diazonium salt. Subsequent treatment with a fluoride (B91410) source, such as fluoroboric acid (in a Balz-Schiemann reaction), would introduce the fluorine atom at the 8-position. This method provides excellent regiocontrol for the introduction of fluorine onto the aromatic ring.
Modern Catalytic and Sustainable Synthetic Protocols
Contemporary organic synthesis prioritizes efficiency, selectivity, and sustainability. Modern methods, including palladium-catalyzed cross-couplings and microwave-assisted reactions, have been adapted for quinoline synthesis to improve yields and reduce environmental impact.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used to introduce aryl substituents onto heterocyclic rings. A highly convergent and efficient strategy for synthesizing this compound would involve the creation of a 7-chloro-8-fluoro-2-haloquinoline (where the halo group at the 2-position is typically bromine or chlorine).
This dihalogenated quinoline intermediate can then be subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid . This reaction, catalyzed by a palladium complex, selectively forms the carbon-carbon bond at the 2-position to append the phenyl group, yielding the final target compound. This method is often preferred in industrial settings due to its high functional group tolerance and generally high yields. prepchem.comdurham.ac.uk
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. prepchem.comgoogle.com Classical quinoline syntheses, such as the Friedländer and Pfitzinger reactions, often require long reaction times and high temperatures. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to an increase in product yields by ensuring rapid and uniform heating of the reaction mixture. researchgate.netorgsyn.org This efficiency makes MAOS a highly attractive option for the rapid generation of libraries of substituted quinolines for research and development.
| Modern Protocol | Description | Advantages |
| Palladium-Catalyzed Cross-Coupling | Reaction of a 7-chloro-8-fluoro-2-haloquinoline with phenylboronic acid. prepchem.com | High yield, excellent regioselectivity, broad functional group tolerance. |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate classical condensation reactions. google.comorgsyn.org | Drastically reduced reaction times, often improved yields. |
Exploration of Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry aim to design chemical processes that minimize environmental impact. google.com In the context of quinoline synthesis, this involves several approaches. One key area is the use of environmentally benign solvents, with studies exploring water as a reaction medium for Pfitzinger and other quinoline syntheses. orgsyn.org
Furthermore, the development of reusable, heterogeneous catalysts can reduce chemical waste and simplify product purification. bldpharm.com One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also align with green chemistry principles by saving solvents, energy, and time. These sustainable approaches are increasingly being applied to traditional quinoline synthesis methods to make them more economical and environmentally friendly. researchgate.net
Tailored Synthetic Routes for Complex Halogenated Phenylquinoline Analogs
The synthesis of complex halogenated phenylquinoline analogs, such as this compound, necessitates strategic and often multi-step approaches. The precise placement of multiple, and sometimes sterically demanding, halogen substituents on the quinoline core requires careful selection of starting materials and reaction conditions. Classical quinoline syntheses, including the Friedländer, Combes, and Doebner-von Miller reactions, provide the foundational frameworks for constructing the core heterocyclic system. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgjk-sci.comrsc.org However, their application to polysubstituted precursors, especially those bearing electron-withdrawing groups like halogens, can present challenges in terms of reactivity and regioselectivity. researchgate.net
A plausible and effective strategy for the synthesis of this compound would likely involve the Friedländer annulation. wikipedia.orgorganic-chemistry.orgjk-sci.com This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, this would ideally start with 2-amino-3-chloro-4-fluorobenzaldehyde and acetophenone. The primary challenge in this approach is often the availability of the substituted 2-aminoaryl carbonyl compound.
An alternative and frequently employed strategy is the Combes quinoline synthesis, which utilizes an aniline and a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chloro-3-fluoroaniline (B1293833) with benzoylacetone (B1666692). The regioselectivity of the cyclization step is a critical consideration in the Combes synthesis, particularly with asymmetrically substituted anilines and diketones. wikipedia.org Steric and electronic factors of the substituents play a significant role in directing the annulation to form the desired regioisomer. wikipedia.org
The Doebner-von Miller reaction offers another avenue, reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org This approach can be particularly useful when the α,β-unsaturated carbonyl is generated in situ. However, the strongly acidic conditions and the potential for side reactions can be a drawback, especially with sensitive substrates. For anilines bearing electron-withdrawing groups, modifications to the standard Doebner reaction conditions may be necessary to achieve satisfactory yields. researchgate.net
Below is a table summarizing potential starting materials for the synthesis of this compound via these classical methods:
| Synthetic Method | Required Anilide/Amino-carbonyl Precursor | Required Carbonyl Partner | Key Considerations |
| Friedländer Synthesis | 2-Amino-3-chloro-4-fluorobenzaldehyde or 2-Amino-3-chloro-4-fluorophenyl phenyl ketone | Acetophenone or other appropriate methylene (B1212753) ketone | Availability and synthesis of the substituted 2-aminoaryl carbonyl compound. |
| Combes Synthesis | 2-Chloro-3-fluoroaniline | Benzoylacetone | Regioselectivity of the acid-catalyzed cyclization. |
| Doebner-von Miller Synthesis | 2-Chloro-3-fluoroaniline | Cinnamaldehyde or Phenyl vinyl ketone | Potentially harsh reaction conditions and management of byproducts. |
Isotopic Labeling Techniques for Mechanistic and Preclinical Investigations (e.g., Deuteration)
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in drug discovery and development for elucidating metabolic pathways and investigating reaction mechanisms. princeton.edu The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. princeton.edu This can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites. princeton.edu
For a complex molecule like this compound, deuteration can be strategically applied to various positions to probe its metabolic stability and mechanism of action. The introduction of deuterium can be achieved through several methods, including the use of deuterated starting materials in the synthesis or through H-D exchange reactions on the final compound or its precursors. nih.gov A palladium-catalyzed H-D exchange reaction using D₂O as the deuterium source is an environmentally benign and efficient method for deuterating a range of organic substrates. nih.gov
The metabolic profile of quinoline and its derivatives has been a subject of study, with hydroxylation being a common metabolic pathway. nih.govresearchgate.net By selectively deuterating specific positions on the phenyl or quinoline rings of this compound, researchers can investigate which sites are most susceptible to metabolic modification. For instance, if a particular position is a primary site of cytochrome P450-mediated oxidation, introducing deuterium at that site would be expected to slow down the rate of metabolism.
The following table outlines potential deuteration strategies for this compound and their applications in preclinical studies:
| Deuteration Site | Potential Synthetic Approach | Investigative Purpose | Expected Outcome |
| Phenyl Ring | Use of deuterated benzoylacetone or acetophenone in Combes or Friedländer synthesis respectively. | To assess the impact of phenyl ring metabolism on overall clearance and activity. | Slower metabolism if the phenyl ring is a primary site of oxidation, potentially leading to increased exposure. |
| Quinoline Core (non-halogenated positions) | H-D exchange on the final compound or a suitable precursor. | To determine the metabolic lability of specific C-H bonds on the quinoline nucleus. | Identification of key metabolic soft spots on the heterocyclic core. |
| Alkyl substituents (if present in analogs) | Use of deuterated alkyl-containing starting materials. | To block or slow down metabolism at specific alkyl positions. | Improved metabolic stability and potentially altered metabolite profile. |
The use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, is crucial for tracking the fate of isotopically labeled compounds and their metabolites in biological systems. nih.gov These studies provide invaluable data for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, which is a critical step in the drug development process.
Molecular and Cellular Pharmacology of 7 Chloro 8 Fluoro 2 Phenylquinoline Derivatives
Mechanisms of Action at the Molecular Level
The therapeutic potential of quinoline (B57606) derivatives is often rooted in their ability to interact with and modulate the function of critical cellular machinery. The unique structural arrangement of 7-chloro-8-fluoro-2-phenylquinoline, featuring a halogenated phenylquinoline core, suggests several potential mechanisms of action at the molecular level. These include the disruption of DNA replication and repair, induction of programmed cell death, and interference with key enzymatic pathways.
Inhibition of Nucleic Acid Processing Enzymes (e.g., Human Topoisomerase II Alpha)
While direct evidence for the inhibition of human topoisomerase II alpha by this compound is not extensively documented in publicly available research, the broader class of quinoline derivatives has been recognized for its interaction with topoisomerase enzymes. Topoisomerase II alpha is a critical enzyme in DNA replication, transcription, and chromosome segregation. leicabiosystems.com Its inhibition leads to DNA strand breaks and ultimately, cell death.
Research on structurally similar compounds provides insights into potential mechanisms. For instance, certain quinoline-based compounds have been shown to act as topoisomerase inhibitors, although some may target topoisomerase I instead of topoisomerase II alpha. The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, a common characteristic of many topoisomerase inhibitors. This intercalation can stabilize the DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and leading to the accumulation of double-strand breaks.
It is plausible that this compound could function as a topoisomerase II alpha inhibitor through a similar mechanism, where the phenyl substituent and halogen atoms contribute to the binding affinity and stabilization of the enzyme-DNA complex. However, without direct experimental data, this remains a hypothesis based on the known activities of related quinoline compounds.
Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)
A significant body of research points to the ability of 7-chloroquinoline (B30040) derivatives to modulate the cell cycle, a fundamental process for cell growth and proliferation. Specifically, several studies have demonstrated that compounds containing the 7-chloroquinoline scaffold can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.govmdpi.com
For example, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to cause a significant arrest of human bladder cancer cells in the G0/G1 phase. nih.gov Another study on a different 7-chloroquinoline derivative, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione, demonstrated the ability to arrest synchronized cells in both the G1 and G2/M phases. nih.gov This dual-phase inhibition was attributed to the inhibition of Cdc25 phosphatases, key regulators of cell cycle progression. nih.gov
The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. By inhibiting the activity of key complexes like CDK1/Cyclin B, which governs the G2/M transition, these compounds can halt the cell cycle, preventing cell division and proliferation. The presence of the 7-chloro and 8-fluoro substituents on the 2-phenylquinoline (B181262) core likely influences the compound's ability to interact with these regulatory proteins.
Table 1: Effect of 7-Chloroquinoline Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Effect on Cell Cycle | Reference |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | Human bladder carcinoma (5637) | Arrest in G0/G1 phase | nih.gov |
| 6-Chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione | Synchronized cells | Arrest in G1 and G2/M phase | nih.gov |
Induction of Apoptosis Pathways via Specific Cellular Triggers
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Research has shown that derivatives of 7-chloroquinoline are capable of triggering apoptotic pathways in cancer cells. nih.govmdpi.com This process is often a consequence of the cellular stress induced by mechanisms such as DNA damage or cell cycle arrest.
Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated their ability to induce apoptosis in human bladder cancer cells. nih.govresearchgate.net Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage. mdpi.com The initiation of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The 7-chloroquinoline core appears to be a key pharmacophore in activating these cell death mechanisms. The specific cellular triggers for apoptosis by this compound would likely involve the activation of caspases, a family of proteases that execute the apoptotic program.
Targeting of Histone Deacetylases (HDACs)
A promising area of investigation for quinoline derivatives is their potential to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy.
Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline Derivatives
| Compound Class | Target | Effect | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Selective inhibition | nih.gov |
Interference with Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix. Their activity is crucial for physiological processes like tissue remodeling, but their dysregulation is implicated in diseases such as cancer, where they facilitate tumor invasion and metastasis. nih.gov
Research on 8-hydroxyquinoline (B1678124) derivatives has shown their potential as inhibitors of MMPs, particularly MMP-2 and MMP-9. nih.gov These derivatives are thought to chelate the zinc ion in the active site of the enzyme, thereby inhibiting its activity. While this compound does not possess the 8-hydroxy group, the quinoline scaffold itself can be a basis for the design of MMP inhibitors. The specific substitutions at the 7 and 8 positions, along with the 2-phenyl group, would influence the compound's ability to interact with the active site of MMPs. Further investigation is required to determine the direct effect of this compound on MMP activity.
Inhibition of Nitric Oxide Synthase Isoforms (e.g., Neuronal NOS)
Nitric oxide (NO) is a key signaling molecule involved in various physiological processes, and its production is catalyzed by nitric oxide synthase (NOS) isoforms. The overproduction of NO by neuronal NOS (nNOS) has been implicated in neurodegenerative disorders. nih.gov Therefore, the development of selective nNOS inhibitors is a significant therapeutic goal.
Research into 7-phenyl-2-aminoquinolines has identified them as potent and selective inhibitors of nNOS. nih.gov These compounds, which are structurally very similar to this compound, demonstrate high selectivity for nNOS over other isoforms like endothelial NOS (eNOS). The 7-phenyl group is a key feature for this inhibitory activity. The study of these analogs provides strong evidence that the this compound core structure is well-suited for interaction with the active site of nNOS. The chlorine and fluorine substitutions at the 7 and 8 positions would likely modulate the potency and selectivity of this inhibition.
Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation. The agonistic activity of quinoline derivatives on these receptors has been a subject of investigation. Research into quinoline-based derivatives of pirinixic acid has shown that modifications to the quinoline structure can lead to potent dual PPARα/γ agonists. nih.govresearchgate.net
Pirinixic acid itself is a known PPARα agonist. researchgate.net Studies have demonstrated that substituting the dimethyl aniline (B41778) moiety of pirinixic acid with a quinoline ring results in a complete loss of PPARα/γ agonism. nih.gov However, the introduction of n-butyl or n-hexyl groups at the α-position can restore and even enhance PPAR activation, leading to the creation of potent dual PPARα/γ agonists. nih.gov This suggests that while the quinoline core is amenable to developing PPAR agonists, the specific substitution pattern is critical for activity. Molecular docking studies of these active quinoline derivatives suggest a binding mode within the receptor that is similar to that of other known PPAR agonists like tesaglitazar. nih.gov
Modulation of Autophagy Pathways in Cellular Models
Autophagy, a cellular process of degradation and recycling of cellular components, is a pathway that can be modulated by quinoline derivatives, leading to therapeutic effects in various diseases, including cancer.
A novel synthetic quinoline derivative, 9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one (DFIQ), has been shown to induce cell death in non-small cell lung cancer (NSCLC) cells by activating autophagy. mdpi.com Treatment with DFIQ led to the accumulation of lysosomes and the depletion of lysosome-associated membrane protein-2 (LAMP2). mdpi.com The induction of cell death by DFIQ could be reversed by the autophagy inhibitor 3-methyladenine (B1666300) (3-MA), confirming the role of autophagy in its mechanism of action. mdpi.com This autophagic cell death is linked to the production of reactive oxygen species (ROS). mdpi.com
Conversely, other studies on 2-phenylquinoline derivatives have demonstrated an inhibitory effect on autophagy. In the context of anti-coronavirus research, certain 2-phenylquinolines were observed to cause an accumulation of light chain 3-II (LC3-II), which is indicative of the inhibition of autophagosome-lysosome fusion, a mechanism similar to that of chloroquine. researchgate.net This modulation of autophagy is a critical aspect of their antiviral activity. researchgate.net
Preclinical Efficacy Profiling in Disease Models
Anticancer Activity in Diverse In Vitro Cancer Cell Lines and In Vivo Animal Xenograft Models
Derivatives of 7-chloroquinoline have demonstrated significant anticancer potential across a wide range of cancer types. These compounds have been evaluated in numerous in vitro cancer cell lines and in some in vivo models.
7-Chloroquinolinehydrazones, for instance, have exhibited potent cytotoxic activity with submicromolar GI50 values against a large panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov The CCRF-CEM leukemia cell line was found to be particularly sensitive to a series of 7-chloro-(4-thioalkylquinoline) derivatives. mdpi.com
In vivo studies using a zebrafish xenograft model have shown that the novel quinoline derivative DFIQ can induce cell death, highlighting its anticancer potential in a living organism. mdpi.com The IC50 values for DFIQ in NSCLC cells were determined to be 4.16 µM at 24 hours and 2.31 µM at 48 hours. mdpi.com
The table below summarizes the in vitro anticancer activity of selected 7-chloroquinoline derivatives.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 7-Chloroquinolinehydrazones | Leukemia (CCRF-CEM) | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Non-Small Cell Lung Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Colon Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | CNS Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Melanoma | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Ovarian Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Renal Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Prostate Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloroquinolinehydrazones | Breast Cancer | GI50 | Submicromolar | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM) | IC50 | 0.55–2.74 µM | mdpi.com |
| DFIQ | Non-Small Cell Lung Cancer | IC50 (24h) | 4.16 µM | mdpi.com |
| DFIQ | Non-Small Cell Lung Cancer | IC50 (48h) | 2.31 µM | mdpi.com |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains in In Vitro Assays
The quinoline scaffold is a well-established pharmacophore in antibacterial agents. Derivatives of quinoline-2-one have demonstrated significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacterial strains. nih.govnih.gov
One study identified several quinoline-2-one derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.govnih.gov Compound 6c from this series was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.govnih.gov This compound also showed significant dose-dependent inhibition of biofilm formation in MRSA. nih.govnih.gov
While extensive data exists for Gram-positive bacteria, information on the efficacy of this compound derivatives against Gram-negative strains is less documented in the reviewed literature. The broad-spectrum potential of quinoline derivatives suggests this as an area for further investigation.
The table below presents the in vitro antibacterial activity of selected quinoline-2-one derivatives.
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| 6c | MRSA | MIC | 0.75 | nih.govnih.gov |
| 6c | VRE | MIC | 0.75 | nih.govnih.gov |
| 6c | MRSE | MIC | 2.50 | nih.govnih.gov |
Antileishmanial Activity in Parasite Cultures and Murine/Hamster Models
Derivatives of 7-chloroquinoline have shown promise as antileishmanial agents. A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and evaluated for their activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. Several of these compounds demonstrated a potent leishmanicidal effect against promastigotes, with IC50 values below 10 µM. nih.gov The proposed mechanism of action for these compounds involves the induction of mitochondrial electrochemical membrane potential collapse in the parasite. nih.gov
Further studies on 7-chloro-4-quinolinylhydrazone derivatives revealed their activity against Leishmania amazonensis. Compounds 2a and 2c from this series were active against intracellular amastigotes with IC50 values of 8.1 µM and 15.6 µM, respectively, and showed low toxicity to murine macrophages. scienceopen.com The antileishmanial effect of compound 2a is suggested to be mediated by mitochondrial dysfunction, as evidenced by an increase in reactive oxygen species (ROS) formation and a reduction in the mitochondrial membrane potential of the parasite. scienceopen.com
The table below summarizes the in vitro antileishmanial activity of selected 7-chloroquinoline derivatives.
| Compound Class | Leishmania Species | Parasite Stage | Activity Metric | Value (µM) | Reference |
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana | Promastigotes | IC50 | < 10 | nih.gov |
| 7-chloro-4-quinolinylhydrazone (Compound 2a) | L. amazonensis | Amastigotes | IC50 | 8.1 | scienceopen.com |
| 7-chloro-4-quinolinylhydrazone (Compound 2c) | L. amazonensis | Amastigotes | IC50 | 15.6 | scienceopen.com |
Antiviral Potential Against Relevant Pathogens in Cellular Infection Assays
The quinoline scaffold has been identified as a promising starting point for the development of antiviral agents. Research has shown that 2-phenylquinoline derivatives possess broad-spectrum anti-coronavirus activity. researchgate.netnih.govnih.gov A phenotypic screening assay identified a 2-phenylquinoline compound as a promising inhibitor of SARS-CoV-2 replication with an EC50 of 6 µM. researchgate.netnih.govnih.gov Further optimization of this hit compound led to derivatives with low micromolar activity against SARS-CoV-2 and other human coronaviruses such as HCoV-229E and HCoV-OC43, with EC50 values ranging from 0.2 to 9.4 µM. researchgate.netnih.govnih.gov The antiviral mechanism of some of these compounds is linked to the inhibition of the SARS-CoV-2 helicase (nsp13). nih.govnih.gov
In addition to coronaviruses, quinoline derivatives have been investigated for activity against other viral pathogens. Two quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range. scienceopen.com These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. scienceopen.com Furthermore, derivatives of 7-chloroquinoline have been explored for their antiviral properties, with some 7-chloroquinoline hydrazones having been tested for such activities. nih.gov
The table below summarizes the antiviral activity of selected quinoline derivatives.
| Compound Class | Virus | Activity Metric | Value (µM) | Reference |
| 2-Phenylquinoline derivative | SARS-CoV-2 | EC50 | 6 | researchgate.netnih.govnih.gov |
| Optimized 2-Phenylquinoline derivatives | HCoV-229E | EC50 | 0.2 - 9.4 | researchgate.netnih.govnih.gov |
| Optimized 2-Phenylquinoline derivatives | HCoV-OC43 | EC50 | 0.2 - 9.4 | researchgate.netnih.govnih.gov |
| Quinoline derivative | Dengue virus serotype 2 | EC50 | Low to sub-micromolar | scienceopen.com |
Anti-inflammatory Properties in Preclinical Rodent Models
Research into the anti-inflammatory potential of quinoline derivatives has identified promising activity in various preclinical models. While direct studies on this compound are not extensively detailed in the provided sources, research on structurally related 7-chloroquinoline compounds provides significant insights into the class's potential.
Studies have been conducted on 7-chloro-4-(phenylselanyl) quinoline and its analogues in mice to explore their anti-inflammatory and antinociceptive effects. nih.gov These compounds have demonstrated efficacy in models of acute inflammation. nih.govresearchgate.net The mechanism of action for these derivatives appears linked to the cyclooxygenase (COX) pathway, which is crucial for the production of prostaglandins (B1171923) that mediate inflammation. researchgate.net In silico analyses suggest that these 7-chloroquinoline derivatives have a higher affinity for the inducible cyclooxygenase-2 (COX-2) enzyme compared to the constitutive cyclooxygenase-1 (COX-1). nih.govresearchgate.net This selectivity is a desirable trait in anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Further research on other heterocyclic compounds, such as fluorine-substituted benzo[h]quinazoline-2-amine derivatives, has also shown significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. nih.gov This suggests that the anti-inflammatory effects of complex heterocyclic molecules can be mediated through multiple key pathways.
Table 1: Preclinical Anti-inflammatory Activity of 7-Chloroquinoline Analogues
| Compound Class | Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 7-Chloro-4-(phenylselanyl) quinoline & Analogues | Acute inflammation models in mice | Antinociceptive and anti-inflammatory effects demonstrated. nih.govresearchgate.net | Higher binding affinity for COX-2 over COX-1, suggesting inhibition of prostaglandin (B15479496) synthesis. nih.govresearchgate.net |
| Fluorine-substituted benzo[h]quinazoline-2-amines | In vitro models | Significant reduction in inflammatory markers. nih.gov | Inhibition of the NF-κB signaling pathway. nih.gov |
Pharmacological Characterization in Preclinical Contexts
The metabolic stability of a drug candidate is a critical parameter assessed early in drug discovery to predict its in vivo half-life and potential for drug-drug interactions. nuvisan.com These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. springernature.comsrce.hr The rate at which the parent compound is eliminated over time is measured to determine key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com
For fluorinated quinoline derivatives, metabolic stability can be a key challenge. A study on fluorinated 7-phenyl-pyrroloquinolinone derivatives, which are structurally related to the target compound, found that the introduction of a fluorine atom to the phenyl ring did not lead to an improvement in metabolic stability. nih.gov This indicates that fluorination, while often used to block metabolic "hot-spots," does not guarantee enhanced stability and its effect is highly dependent on its position within the molecule. nih.gov
Furthermore, the biotransformation of fluorinated compounds can be complex. While C-F bonds are generally strong, metabolic hydrolysis of such bonds has been observed. For instance, studies on a fluoro-substituted δ-tocotrienol derivative in mouse liver microsomes revealed an unexpected and rapid enzymatic hydrolysis of allylic C-F bonds, a process that was independent of NADPH. nih.gov This highlights a potential biotransformation pathway for fluorinated compounds, where they can be enzymatically converted to their hydroxylated counterparts. nih.gov
Table 2: Key Parameters in Microsomal Metabolic Stability Assays
| Parameter | Definition | Significance |
|---|---|---|
| Metabolic Half-life (t½) | The time required for 50% of the parent compound to be metabolized by the microsomal enzymes. | A shorter t½ generally indicates faster metabolism and potentially shorter duration of action in vivo. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. | A high CLint suggests efficient metabolism by the liver, which can lead to high first-pass effect and low oral bioavailability. nuvisan.com |
| Compound Remaining (%) | The percentage of the initial compound concentration that remains after a specific incubation time. | Provides a direct measure of metabolic breakdown; compounds with a high percentage remaining are considered more stable. srce.hr |
Pharmacokinetic studies in animal models, such as rats, are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Key attributes evaluated include oral bioavailability, which measures the fraction of an orally administered dose that reaches systemic circulation, and the volume of distribution, which indicates the extent of a drug's distribution in body tissues. nih.gov
While specific pharmacokinetic data for this compound is not available in the provided search results, studies on related compounds offer valuable context. For example, the flavonoid 7,8-benzoflavone, when studied in rats, exhibited rapid oral absorption but low and dose-dependent oral bioavailability, ranging from 0.61% to 13.2%. nih.gov It also showed a large volume of distribution (approximately 1.5 L/kg), suggesting extensive tissue distribution. nih.gov Similarly, a synthetic trioxane (B8601419) antimalarial compound, 97/63, was rapidly absorbed after oral administration in rats but had a relatively low absolute bioavailability of about 16%, which was attributed to poor solubility and first-pass metabolism. nih.gov
These examples demonstrate that even with rapid absorption, compounds can suffer from low oral bioavailability due to factors like extensive first-pass metabolism in the liver or poor solubility. nih.gov The pharmacokinetic profile of a compound like this compound would need to be determined through similar in vivo studies to assess its viability as an oral drug.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Halogen Substitution at C-7 and C-8 on Biological Potency and Selectivity
The presence and identity of halogen atoms on the quinoline (B57606) ring are critical determinants of a molecule's physicochemical properties and, consequently, its biological function. The specific 7-chloro and 8-fluoro substitution pattern in 7-Chloro-8-fluoro-2-phenylquinoline significantly influences its electronic and lipophilic character.
In a study focused on designing selective cyclooxygenase-2 (COX-2) inhibitors based on a 2-phenylquinoline (B181262) core, the structure-activity relationships were examined by varying the substituents at the C-7 and C-8 positions. researchgate.net The findings indicated that the presence of lipophilic substituents on the C-7 and C-8 portion of the quinoline ring is an important factor for COX-2 inhibitory activity. researchgate.net This suggests that the chloro and fluoro groups in the title compound contribute to a favorable lipophilic profile for certain biological targets.
Furthermore, studies on other chemical classes, such as halophenols, have demonstrated that the type of halogen (e.g., chlorine vs. bromine or fluorine) and its position can drastically alter biological activity, in that case, as protein tyrosine kinase inhibitors. nih.gov The identification of a related compound, 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline, in plant extracts underscores how halogen substitutions are a key area of variation. researchgate.netd-nb.info The differential effects of bromine versus chlorine at various positions can lead to distinct binding interactions and pharmacological profiles.
| Compound | Halogen Substitutions (Position) | Noted Context | Reference |
|---|---|---|---|
| This compound | Cl (C-7), F (C-8) | Identified in Datura fastuosa extract. Lipophilic substitution at C-7/C-8 is noted as important for COX-2 inhibition in related quinolines. | researchgate.netresearchgate.net |
| 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline | Br (C-4), Cl (C-7), F (C-8) | Identified in Datura fastuosa extract. Represents a key analogue for SAR comparison. | researchgate.netd-nb.info |
Systematic Variations on the Phenyl Group at C-2 and their Pharmacological Consequences
The phenyl group at the C-2 position of the quinoline scaffold serves as a primary point for modification to tune pharmacological activity. Research has shown that the 2-phenylquinoline scaffold is highly suitable for developing potent inhibitors of the Staphylococcus aureus NorA efflux pump, which is responsible for multidrug resistance. researchgate.netnih.gov SAR studies revealed that functionalization of the C-2 phenyl ring is critical. Specifically, the introduction of a propoxy group at the para-position (C-4') of the C-2 phenyl ring resulted in a compound with the most potent NorA inhibitory activity. researchgate.net
In the context of antiviral research, the 2-phenylquinoline scaffold was identified as a promising starting point for inhibitors of SARS-CoV-2 replication. nih.govacs.org A key structural feature for tuning this antiviral activity was the presence of a p-propoxyphenyl moiety at the C-2 position. nih.govacs.org For a different therapeutic target, selective COX-2 inhibition was achieved by designing 2-phenylquinoline derivatives where a methylsulfonyl (p-MeSO₂) group was attached to the C-2 phenyl ring. researchgate.net This specific substitution allowed the molecule to orient into a secondary pocket of the COX-2 enzyme, leading to high potency and selectivity. researchgate.net
| C-2 Phenyl Substitution | Pharmacological Consequence | Target/Model | Reference |
|---|---|---|---|
| p-propoxy group | Potent inhibitory activity | S. aureus NorA efflux pump | researchgate.net |
| p-propoxyphenyl moiety | Tuning of antiviral activity | SARS-CoV-2 | nih.gov |
| p-methylsulfonyl (p-MeSO₂) group | Potent and selective inhibition | Cyclooxygenase-2 (COX-2) | researchgate.net |
Influence of Additional Quinoline Ring Substitutions on Target Engagement and Cellular Effects
Beyond the C-2, C-7, and C-8 positions, substitutions elsewhere on the quinoline ring profoundly impact target engagement. A pivotal modification for both antibacterial and antiviral 2-phenylquinolines is the introduction of a side chain at the C-4 position. For developing NorA efflux pump inhibitors, the addition of an O-alkylamino chain at C-4 was a critical step in improving activity. researchgate.net
This strategy was mirrored in the development of anti-coronavirus agents, where an O-alkyl basic side chain at C-4 was identified as a key structural feature. nih.gov One of the most potent compounds in this series featured a 6,7-dimethoxytetrahydroisoquinoline group attached to the C-4 position. nih.govacs.org This derivative showed potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, indicating a specific mode of target engagement. nih.govacs.org For antitumor applications, SAR studies on quinolines have pointed to the importance of an aniline (B41778) group at C-4 and aminoacrylamide substituents at C-6 for achieving optimal activity. nih.gov
| Quinoline Ring Substitution | Position | Effect | Target/Application | Reference |
|---|---|---|---|---|
| O-alkylamino chain | C-4 | Improved inhibitory activity | NorA Efflux Pump Inhibitors | researchgate.net |
| 6,7-dimethoxytetrahydroisoquinoline group | C-4 | Potent activity against helicase | Anti-Coronavirus (SARS-CoV-2 nsp13) | nih.gov |
| Aniline group | C-4 | Important for optimal activity | Antitumor | nih.gov |
| Aminoacrylamide substituent | C-6 | Important for optimal activity | Antitumor | nih.gov |
Identification of Critical Pharmacophoric Features for Diverse Bioactivities
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR studies, distinct pharmacophore models for 2-phenylquinolines have emerged for different therapeutic areas.
Antibacterial (NorA Inhibition): The essential features are the 2-phenylquinoline core, a p-propoxy functionalization on the C-2 phenyl ring, and an O-alkylamino chain at the C-4 position. researchgate.net
Antiviral (Anti-Coronavirus): The critical elements include the 2-phenylquinoline scaffold, a p-propoxyphenyl group at C-2, and an O-alkyl basic side chain at C-4. nih.gov The activity is further enhanced by methoxy (B1213986) groups on the quinoline nucleus. nih.gov
Anti-inflammatory (COX-2 Inhibition): The key pharmacophoric points are a C-2 phenyl ring bearing a p-MeSO₂ substituent, a carboxyl group at the C-4 position of the quinoline, and lipophilic groups at the C-7 and C-8 positions. researchgate.net
These models highlight how the 2-phenylquinoline scaffold can be systematically decorated to achieve potent and selective activity against diverse biological targets, from bacterial efflux pumps to viral enzymes and human cyclooxygenases.
Investigation of Positional Isomerism and Stereochemical Considerations in Lead Optimization
The precise spatial arrangement of atoms and functional groups is paramount in drug design. Studies on quinoline derivatives have consistently shown that positional isomerism and stereochemistry are critical factors that must be optimized.
The importance of positional isomerism was clearly demonstrated in a study of mannose-quinoline conjugates, where a set of positional isomers were synthesized and evaluated. rsc.org The results showed that different regioisomers possessed significantly different biological activities, with specific isomers showing notable antioxidant, antibacterial, or antiproliferative effects. rsc.org This confirms that the exact placement of substituents on the quinoline ring is not arbitrary and is a key consideration in lead optimization.
Stereochemical factors are equally crucial. In the optimization of a potent anti-coronavirus 2-phenylquinoline derivative (compound 6g), which featured a complex substituent at the C-4 position, even minor structural modifications led to a complete loss of activity. nih.govacs.org Designing analogues by removing one or both of the methoxy groups from the C-4 substituent, or reducing the size of its bicyclic system, rendered the resulting compounds inactive. nih.govacs.org This highlights a very strict structural and stereochemical requirement for binding to the target, in this case, the SARS-CoV-2 helicase. The study of naturally occurring quinoline alkaloids further reinforces the importance of absolute configuration in defining biological function. rsc.org
Computational Chemistry and in Silico Approaches in Quinoline Research
Molecular Docking and Ligand-Protein Interaction Modeling for Target Validation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Chloro-8-fluoro-2-phenylquinoline, molecular docking is instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. By modeling the interaction of this compound with the active sites of various proteins, researchers can hypothesize its mechanism of action and validate its potential as a therapeutic agent.
The process begins with the generation of a three-dimensional structure of this compound, which is then placed in the binding site of a target protein. A scoring function is used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The analysis of the docked conformation reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex. For instance, in a hypothetical docking study of this compound with a protein kinase, the phenyl group might engage in hydrophobic interactions with nonpolar residues, while the nitrogen atom of the quinoline (B57606) ring could act as a hydrogen bond acceptor.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 86 | 2.9 |
| Hydrophobic | LEU 15 | 3.5 |
| Pi-Stacking | PHE 178 | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be employed to predict its biological activity based on its physicochemical properties and to guide the design of more potent analogs. nih.govmdpi.complos.org
A QSAR study involves the calculation of a set of molecular descriptors for a series of related compounds, including this compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or partial least squares, is then developed to correlate these descriptors with the observed biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR model for a series of quinoline derivatives might reveal that increasing the hydrophobicity of the substituent at the 2-position enhances activity, while the presence of a halogen at the 7-position is also beneficial.
Table 2: Example of Molecular Descriptors Used in a QSAR Study of Quinoline Derivatives
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity |
| This compound | 257.69 | 4.5 | 12.4 | 7.8 |
| Analog 1 | 271.72 | 4.8 | 12.4 | 8.2 |
| Analog 2 | 243.66 | 4.2 | 12.4 | 7.5 |
Application of Density Functional Theory (DFT) for Conformational and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rjptonline.org For this compound, DFT calculations can provide valuable information about its conformational preferences, electronic properties, and reactivity. rjptonline.org By solving the Schrödinger equation for the molecule, DFT can be used to determine the optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. DFT can also be used to calculate the electrostatic potential surface, which reveals the distribution of charge within the molecule and can help to predict how it will interact with other molecules. For this compound, the electronegative chlorine and fluorine atoms are expected to create regions of negative electrostatic potential, which could be important for its biological activity.
Table 3: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to investigate the dynamics of its interaction with a target protein and to elucidate the binding mechanism in more detail than is possible with static docking studies. By simulating the movement of the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can observe how the ligand settles into the binding site, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the key interactions identified in docking studies.
MD simulations can also be used to calculate the binding free energy of the ligand-protein complex, which provides a more accurate estimate of the binding affinity than the scoring functions used in molecular docking. The information gained from MD simulations can be used to refine the design of new inhibitors with improved binding properties. For example, an MD simulation might reveal that a particular hydrogen bond is only transiently formed, suggesting that the ligand could be modified to create a more stable interaction.
Table 4: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound Bound to a Target Protein
| Metric | Value |
| Simulation Time | 100 ns |
| RMSD of Ligand | 1.2 Å |
| RMSF of Binding Site Residues | 0.8 Å |
| Average Number of Hydrogen Bonds | 2.1 |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Candidate Selection
In addition to predicting the biological activity of a compound, computational methods can also be used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are crucial for determining the drug-likeness of a compound and for selecting promising candidates for further preclinical development. For this compound, a variety of computational models can be used to predict its ADME profile.
For example, models based on physicochemical properties such as logP and polar surface area can be used to predict oral absorption and blood-brain barrier penetration. Other models can predict the metabolic stability of the compound by identifying potential sites of metabolism by cytochrome P450 enzymes. By predicting the ADME properties of this compound at an early stage of the drug discovery process, researchers can identify potential liabilities and make modifications to the molecule to improve its pharmacokinetic profile.
Table 5: Predicted ADME Properties of this compound
Advanced Analytical Methodologies for Research on 7 Chloro 8 Fluoro 2 Phenylquinoline
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRMS, FTIR)
The definitive identification and structural elucidation of 7-Chloro-8-fluoro-2-phenylquinoline rely on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) and phenyl rings would exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at the 8-position would further influence the signals of adjacent protons through spin-spin coupling. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula, C₁₅H₉ClFN. bldpharm.com The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in this compound. The FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. mdpi.com For instance, C-H stretching vibrations from the aromatic rings are expected in the 3100-3000 cm⁻¹ region. scialert.net The C=N stretching of the quinoline ring would appear around 1600 cm⁻¹. mdpi.com The presence of the C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum. mdpi.com
| Spectroscopic Technique | Anticipated Observations for this compound |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) with characteristic coupling constants. |
| ¹³C NMR | Distinct signals for all 15 carbon atoms, with chemical shifts influenced by the electronegative Cl and F atoms. |
| HRMS (ESI-TOF) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition C₁₅H₉ClFN. |
| FTIR | Characteristic C-H, C=C, and C=N stretching vibrations, along with C-Cl and C-F bond absorptions. |
Chromatographic Separations for Compound Purity and Isolation (e.g., HPLC, LC-MS, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for its isolation from reaction mixtures or biological matrices. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. chromforum.org Isocratic or gradient elution can be used to achieve optimal separation from impurities. chromforum.org Detection is usually performed using a UV detector, where the wavelength of maximum absorbance for the quinoline ring system is selected. For halogenated aromatic compounds, adjusting the mobile phase composition and temperature can be crucial for achieving good separation. chromforum.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is not only used for purity analysis but also for the identification of trace-level impurities and degradation products. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be a powerful tool for analyzing potential volatile impurities or byproducts from its synthesis. The fragmentation patterns of aromatic compounds in the mass spectrometer are often highly characteristic, providing valuable structural information. whitman.edu For quinoline derivatives, GC-MS analysis often involves a capillary column, such as a DB-5MS, with a programmed temperature gradient. nih.gov
| Chromatographic Technique | Typical Application and Conditions for this compound |
| HPLC | Purity assessment using a C18 column with a mobile phase of acetonitrile/water and UV detection. |
| LC-MS | Identification of impurities and degradation products by coupling HPLC with a mass spectrometer. |
| GC-MS | Analysis of volatile impurities using a capillary column and electron ionization mass spectrometry. |
X-ray Crystallography for Elucidating Solid-State Structure and Intermolecular Interactions
X-ray Crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the crystal lattice. This model reveals precise bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal. These can include π-π stacking interactions between the aromatic rings of the quinoline system and van der Waals forces. Understanding these interactions is crucial as they can influence the physical properties of the solid material, such as its melting point and solubility. While a crystal structure for this compound is not publicly available, analysis of similar quinoline derivatives often reveals layered or herringbone packing motifs. researchgate.netnih.gov
Bioanalytical Methods for Quantification and Metabolite Identification in Biological Matrices
To understand the pharmacokinetic profile and metabolic fate of this compound, sensitive and selective bioanalytical methods are required for its quantification in biological matrices such as plasma, urine, and tissue homogenates.
Quantification in Biological Matrices is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex biological samples. The method typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the matrix. nih.govjapsonline.com An internal standard, a structurally similar compound, is added to the sample to ensure accuracy and precision. The LC-MS/MS system is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing excellent selectivity. nih.gov
Metabolite Identification is another critical aspect of drug development and is also addressed using LC-MS/MS, often with high-resolution mass spectrometers (LC-HRMS). After administration of the compound, biological samples are collected and analyzed to detect and identify metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. The fragmentation patterns obtained from MS/MS experiments are then compared to that of the parent compound to elucidate the sites of metabolic modification. Common metabolic pathways for quinoline-based compounds include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. researchgate.netresearchgate.net
| Bioanalytical Application | Methodology and Key Considerations |
| Quantification in Plasma | LC-MS/MS with protein precipitation or solid-phase extraction for sample cleanup. Use of an appropriate internal standard. |
| Metabolite Identification | LC-HRMS (e.g., Q-TOF or Orbitrap) to determine accurate mass and fragmentation patterns of potential metabolites. |
Future Research Trajectories and Innovations in Halogenated Phenylquinoline Chemistry
Design and Synthesis of Multi-Targeted Ligands Based on the 7-Chloro-8-fluoro-2-phenylquinoline Scaffold
The development of ligands that can simultaneously modulate multiple biological targets is a burgeoning area of drug discovery. The this compound core, with its distinct electronic and steric properties conferred by the halogen substituents, provides a versatile platform for the design of such multi-targeted agents. Future research will likely focus on the strategic functionalization of this scaffold to interact with various receptors and enzymes implicated in complex diseases. For instance, in oncology, where signaling pathway crosstalk is common, a single molecule capable of inhibiting key kinases like c-Met, EGFR, and VEGFR could offer significant advantages over combination therapies. nih.gov The quinoline (B57606) nucleus itself is a known pharmacophore in numerous approved drugs, and its derivatives have shown potential against drug-resistant cancers. researchgate.netnih.gov The challenge and opportunity lie in the rational design and synthesis of derivatives that balance activity at multiple targets, a task that will require sophisticated computational modeling and high-throughput screening.
Application of Artificial Intelligence and Machine Learning in De Novo Quinoline Design
Development of Novel Synthetic Strategies with Reduced Environmental Impact
The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. The synthesis of quinoline derivatives has traditionally relied on methods that can involve harsh reaction conditions, toxic reagents, and significant waste generation. researchgate.net Future research will prioritize the development of novel synthetic strategies with a reduced environmental footprint. This includes the use of environmentally benign solvents like glycerol, the application of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. researchgate.netijcea.org Metal-free and atom-economical reactions, such as the regioselective C-H halogenation of quinolines using trihaloisocyanuric acids, represent a significant step forward. rsc.orgrsc.org Furthermore, methods like the Friedländer synthesis, when mediated by solid catalysts like Nafion under microwave irradiation, offer an efficient and eco-friendly route to polysubstituted quinolines. organic-chemistry.org These green chemistry approaches will be crucial for the sustainable production of this compound and its analogues.
Investigation of Resistance Mechanisms to Quinoline-Based Agents in Preclinical Models
A major hurdle in the long-term efficacy of many therapeutic agents is the development of drug resistance. Understanding the mechanisms by which cancer cells or pathogens become resistant to quinoline-based compounds is paramount for designing next-generation drugs that can circumvent these issues. researchgate.netnih.gov Preclinical models, including cell lines and animal models, will be instrumental in these investigations. Research will focus on identifying the genetic and molecular changes that confer resistance, such as mutations in the drug target, upregulation of efflux pumps, or activation of alternative signaling pathways. nih.gov This knowledge will inform the design of new this compound derivatives that are less susceptible to these resistance mechanisms or that can even reverse existing resistance.
Exploration of Conjugation and Prodrug Strategies for Optimized Delivery and Action
Optimizing the delivery and therapeutic action of a drug is as critical as its intrinsic activity. Conjugation and prodrug strategies offer powerful tools to enhance the pharmacokinetic and pharmacodynamic properties of quinoline-based compounds. nih.gov By attaching the parent drug to another molecule, such as a polymer, peptide, or antibody, its solubility, stability, and targeting to specific tissues or cells can be dramatically improved. mdpi.com Prodrugs, which are inactive precursors that are metabolized into the active drug in the body, can be designed to overcome issues like poor absorption or rapid metabolism. rsc.org For instance, an N-alkoxyquinoline prodrug can release the active quinoline drug upon one-electron reduction, a mechanism that could be exploited for targeted drug release in hypoxic tumor environments. rsc.org Future research in this area will explore novel conjugation and prodrug approaches tailored to the specific therapeutic applications of this compound, aiming to maximize its efficacy while minimizing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
